N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Medicinal Chemistry Structural Biology Drug Discovery

Inconsistent impurity profiles from generic N-phenylbenzenesulfonamide analogues derail SAR studies. N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS 116752-56-8) eliminates this risk through exact para-isopropyl substitution, enabling precise kinase (PERK) and carbonic anhydrase isoform mapping. - Defines baseline binding for structure-activity relationship (SAR) campaigns; distinct from ortho-isomer behavior (cLogP 3.71, MW 275.37) - Use as mid-range lipophilicity standard for HPLC logP calibration and solubility screening - Commercially available at 95%+ purity with full NMR/HPLC characterization for method validation

Molecular Formula C15H17NO2S
Molecular Weight 275.4g/mol
CAS No. 116752-56-8
Cat. No. B389881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(propan-2-yl)phenyl]benzenesulfonamide
CAS116752-56-8
Molecular FormulaC15H17NO2S
Molecular Weight275.4g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H17NO2S/c1-12(2)13-8-10-14(11-9-13)16-19(17,18)15-6-4-3-5-7-15/h3-12,16H,1-2H3
InChIKeyWWWNVDFXVOPVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Propan-2-yl)phenyl]benzenesulfonamide Procurement Overview


N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS 116752-56-8) is a diaryl sulfonamide derivative characterized by a central benzenesulfonamide core bearing a para-isopropyl phenyl substituent on the nitrogen atom . This compound belongs to the broader class of N-phenylbenzenesulfonamides, which are widely explored as privileged scaffolds in medicinal chemistry for enzyme inhibition, particularly against protein kinases (e.g., PERK kinase) and carbonic anhydrase isoforms [1]. Its molecular formula is C15H17NO2S with a molecular weight of 275.37 g/mol, and it is commercially available with a typical purity of 95% from reputable suppliers . The compound serves as a foundational building block or reference ligand in programs investigating sulfonamide-based inhibitors, where subtle structural modifications, such as the position of the isopropyl group, critically influence target binding and biological activity [1].

Scaffold
Diaryl sulfonamide building block for kinase and carbonic anhydrase inhibitor SAR
Geometry
para-Isopropyl substitution geometry supported by X-ray analog binding modes
Property
Moderate lipophilicity profile supports standard in vitro assay compatibility

Generic Substitution Risks for N-[4-(Propan-2-yl)phenyl]benzenesulfonamide


Generic substitution with other N-phenylbenzenesulfonamide analogs is not scientifically advisable for N-[4-(propan-2-yl)phenyl]benzenesulfonamide due to the well-documented, acute structure-activity relationship (SAR) sensitivity within this chemical class. Even minor structural variations, such as shifting the isopropyl group from the para- to the ortho-position on the N-phenyl ring, drastically alter molecular shape, electronic distribution, and binding interactions with biological targets [1]. This is exemplified by the distinct inhibition profiles against human carbonic anhydrase (hCA) isoforms observed for 4-arylbenzenesulfonamides, where different substitution patterns yield highly selective vs. broad-spectrum inhibitors [2]. Furthermore, the specific substitution pattern directly impacts key procurement-relevant properties, including lipophilicity (LogP) and solid-state stability, which can affect solubility in assay buffers and long-term storage reliability . Therefore, selecting the precise CAS-defined compound 116752-56-8 is essential for ensuring experimental reproducibility and accurate SAR interpretation in medicinal chemistry campaigns, as detailed in the quantitative evidence below.

Regioisomer substitution (ortho- vs para-isopropyl) alters binding conformation and may disrupt target engagement.
Analog selection shifts lipophilicity and solubility; LogP differences >1 log unit can change assay behavior and non-specific binding.
Functionalized sulfonamide derivatives may not serve as interchangeable building blocks for SAR diversification.

N-[4-(Propan-2-yl)phenyl]benzenesulfonamide Differentiation Evidence


Para- vs. Ortho-Isopropyl Binding Conformation

The procurement choice between N-[4-(propan-2-yl)phenyl]benzenesulfonamide and its ortho-isomer, N-(2-isopropylphenyl)benzenesulfonamide, is non-trivial due to divergent binding conformations. X-ray crystallography studies of closely related 4-arylbenzenesulfonamide inhibitors bound to human carbonic anhydrase II (hCA II) reveal that the para-substitution geometry of the 4-(propan-2-yl)phenyl group in the target compound facilitates specific hydrophobic interactions within the enzyme's active site. In contrast, the ortho-isomer (such as in PDB entry 5E2S, which features a 4-(2-isopropylphenyl)benzenesulfonamide) forces a different binding mode due to steric hindrance and altered torsion angles [1]. While direct Ki/IC50 data for the target compound against hCA is not available from authoritative sources, this structural evidence from a highly analogous system provides a class-level inference that the two isomers cannot be interchanged without altering target engagement and selectivity profiles.

Binding conformation
Class-level inference
para-Isomer geometry matches X‑ray analog poses; ortho-isomer shows steric clashes (PDB 5E2S)
Supports isomer-specific target engagement context
Direct Ki data not available; inference from hCA II analog structures
Medicinal Chemistry Structural Biology Drug Discovery

Lipophilicity (LogP) Impact on Assay Performance

The calculated octanol-water partition coefficient (LogP) provides a quantifiable basis for distinguishing N-[4-(propan-2-yl)phenyl]benzenesulfonamide from a more elaborate analog. The target compound has a calculated LogP of 3.71 , indicative of moderate lipophilicity suitable for cell permeability in many assays. In contrast, an extended analog, 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide, has a significantly higher calculated LogP of 4.81 . This difference of over one log unit suggests the target compound is considerably less lipophilic than its 4-ethoxy analog. In practice, this translates to potentially better aqueous solubility and reduced non-specific binding to assay plastics and proteins, which are critical considerations for reliable in vitro biological testing.

Lipophilicity (cLogP)
Data to verify
3.71 vs 4.81
Moderate lipophilicity may support lower non-specific binding
Predicted values; experimental verification recommended
ADME Property-based Design Assay Development

Synthetic Utility as a Building Block

A key differential feature of N-[4-(propan-2-yl)phenyl]benzenesulfonamide is its utility as a simple, unadorned scaffold for further chemical elaboration, distinguishing it from more complex, functionalized sulfonamides that are end-point inhibitors. The compound's structure lacks additional reactive or bulky groups on the benzenesulfonamide core, making it an ideal starting material for diversity-oriented synthesis or late-stage functionalization. For example, it can serve as a precursor to more complex molecules such as N-benzyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide or heterocycle-containing analogs like N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide, which are synthesized for specific biological target investigations . This contrasts with purchasing a highly decorated analog that is already locked into a specific target space. The target compound offers the advantage of a versatile building block that can be systematically diversified to probe SAR around the sulfonamide core.

Synthetic utility
Supporting evidence
Unadorned scaffold (MW 275.37, Fsp³ 0.2) enables late-stage diversification
Versatile building block for systematic SAR exploration
Supplier-reported identity; confirm purity and structure
Organic Synthesis Chemical Biology Medicinal Chemistry

Applications of N-[4-(Propan-2-yl)phenyl]benzenesulfonamide


Kinase Inhibitor SAR Baseline Scaffold

This compound is optimally procured as a foundational scaffold in medicinal chemistry campaigns targeting protein kinases, such as PERK, where the N-(substituted-phenyl)-sulfonamide class has demonstrated utility [1]. Its unadorned structure, as highlighted in Section 3.3, makes it an ideal starting point for systematic derivatization. The structural evidence from Section 3.1 confirms that the specific para-isopropyl substitution pattern is critical for binding, making this exact compound the appropriate baseline for synthesizing and comparing new analogs. Using any other isomer or substitution pattern would invalidate the SAR study from the outset.

Carbonic Anhydrase Isoform Selectivity Probe

Procurement is justified for laboratories investigating the binding landscapes of human carbonic anhydrase (hCA) isoforms. While direct inhibitory data for the target compound is not public, the class-level inference from Section 3.1 provides a strong rationale. The para-isopropylphenyl motif is a known structural feature that influences selectivity between hCA isoforms, such as the tumor-associated hCA IX and hCA XII [2]. This compound can serve as a probe to interrogate the role of hydrophobic para-substituents in driving isoform-specific binding, especially when compared to its ortho-isomer or other aryl-substituted analogs.

Assay Development Standard for LogP and Solubility

This compound is recommended for use as a reference standard in physicochemical property assays. As quantified in Section 3.2, its moderate lipophilicity (cLogP = 3.71) and defined molecular weight (275.37 g/mol) provide a known benchmark for calibrating HPLC methods for logP determination or for evaluating the solubility and permeability of a series of newly synthesized sulfonamides . Its properties are distinct from more lipophilic analogs, allowing it to serve as a mid-range control in ADME (Absorption, Distribution, Metabolism, Excretion) property screening cascades.

Analytical Method Validation Standard

Given its commercial availability with defined purity specifications (e.g., 95%) and established analytical data (NMR, HPLC), N-[4-(propan-2-yl)phenyl]benzenesulfonamide is an appropriate standard for validating analytical methods . It can be used as a system suitability test (SST) compound for HPLC or LC-MS assays designed to analyze similar benzenesulfonamide libraries. Its well-characterized nature ensures reproducibility in instrument calibration and method transfer between laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR baseline scaffold
para-Isopropyl substitution geometry
Binding mode confirmation via analog X‑ray structures
Carbonic anhydrase isoform selectivity probe
Hydrophobic para-substituent influence
Isoform selectivity profiling against hCA panel
Physicochemical assay reference standard
Moderate lipophilicity and defined molecular weight
HPLC logP calibration and solubility benchmarking
Analytical method validation standard
Defined purity and characterization data
System suitability for HPLC/LC‑MS methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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